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molecular formula C9H8Cl2O B1641932 3-(4-Chlorophenyl)propanoyl chloride CAS No. 52085-96-8

3-(4-Chlorophenyl)propanoyl chloride

Cat. No. B1641932
M. Wt: 203.06 g/mol
InChI Key: VGNRGOGIWXMVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07888366B2

Procedure details

3-(4-Chlorophenyl)-propionic acid (3.83 g; 20.7 mmol) is dissolved in 50 ml thionyl chloride and stirred at room temperature overnight. The excess thionyl chloride is removed by rotary evaporation to give 3-(4-chlorophenyl)-propionyl chloride as a pale yellow oil, which is used without purification.
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=O)=[CH:4][CH:3]=1.S(Cl)([Cl:15])=O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([Cl:15])=[O:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.83 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCC(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride is removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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